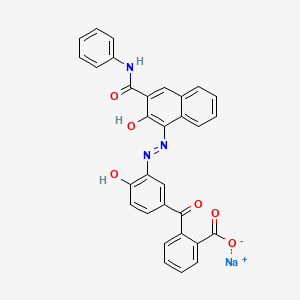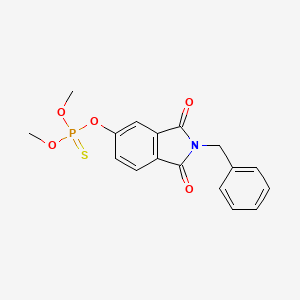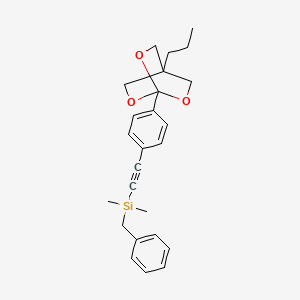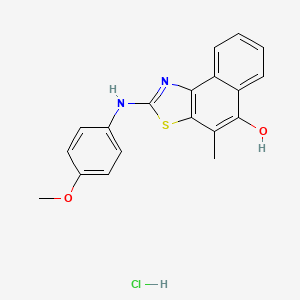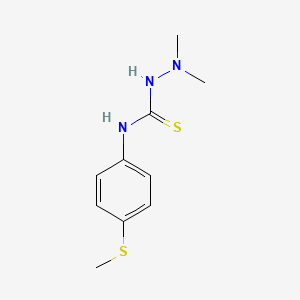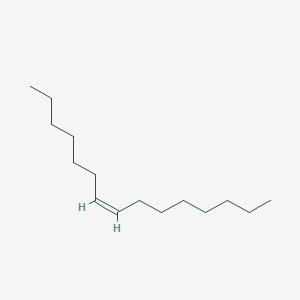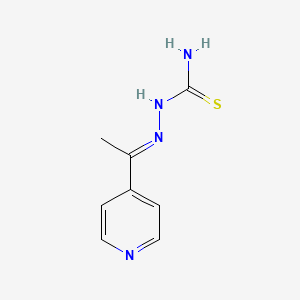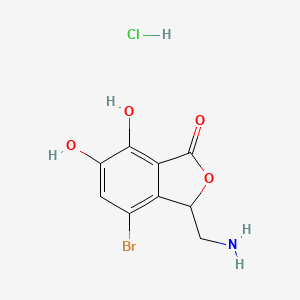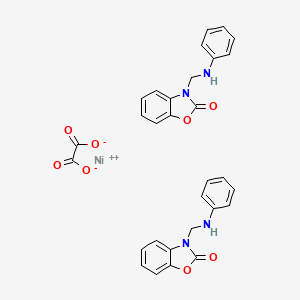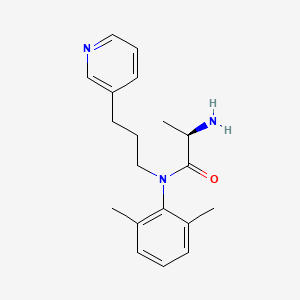
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:
Chlorination and Fluorination: The pyrimidine ring is chlorinated and fluorinated to introduce the chloro and difluoro groups.
Amination: The chlorinated and fluorinated pyrimidine is then reacted with an amine to form the amino derivative.
Coupling Reaction: The amino derivative is coupled with 8-hydroxynaphthalene-1,5-disulphonic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in batch reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and quinone compounds, which have distinct chemical and physical properties.
科学研究应用
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The compound exerts its effects through various molecular mechanisms, including:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Interactions: It interacts with proteins, affecting their structure and function.
Signal Transduction Pathways: It can modulate cellular signaling pathways, leading to changes in cellular behavior.
相似化合物的比较
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is unique due to its specific combination of functional groups. Similar compounds include:
- Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-5-hydroxybenzenesulphonate
- Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxybenzenesulphonate
These compounds share similar structural features but differ in their reactivity and applications.
属性
CAS 编号 |
84145-63-1 |
|---|---|
分子式 |
C14H6ClF2N3Na2O7S2 |
分子量 |
511.8 g/mol |
IUPAC 名称 |
disodium;3-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-8-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C14H8ClF2N3O7S2.2Na/c15-11-12(16)19-14(17)20-13(11)18-5-3-6-8(28(22,23)24)2-1-7(21)10(6)9(4-5)29(25,26)27;;/h1-4,21H,(H,18,19,20)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI 键 |
YXOLLIPXYBOHPC-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C2C=C(C=C(C2=C1O)S(=O)(=O)[O-])NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


